molecular formula C8H12ClNO3S B2605714 2-Cyano-2-(tetrahydro-2H-pyran-4-yl)ethane-1-sulfonyl chloride CAS No. 2166929-18-4

2-Cyano-2-(tetrahydro-2H-pyran-4-yl)ethane-1-sulfonyl chloride

Cat. No. B2605714
CAS RN: 2166929-18-4
M. Wt: 237.7
InChI Key: BZEZYPKLXCTLQE-UHFFFAOYSA-N
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Description

2-Cyano-2-(tetrahydro-2H-pyran-4-yl)ethane-1-sulfonyl chloride, also known as CTPS inhibitor, is a chemical compound used in scientific research to study the mechanism of action and physiological effects of CTPS (Cytidine triphosphate synthase). This enzyme plays a crucial role in the biosynthesis of nucleotides, which are essential for DNA replication and cell division. Therefore, the inhibition of CTPS can potentially lead to the development of novel anticancer drugs.

Scientific Research Applications

Rhodium-Catalyzed Transformations

Rhodium-catalyzed reactions of alkynyl ethers, using arylmethyl 4-(sulfonyl)-3-butynyl ether as a starting material, demonstrate the versatility of sulfonyl chloride derivatives in synthesizing dihydropyrans and ketoolefins. These transformations proceed via highly regioselective ring closures and involve the cleavage of the C-H bond alpha to the ether, showcasing the potential in synthesizing cyclic structures with sulfonyl groups (Shikanai, Murase, Hata, & Urabe, 2009).

Ruthenium-Catalyzed Sulfonation

The catalytic meta sulfonation of 2-phenylpyridines using sulfonyl chlorides underlines the utility of these compounds in achieving regioselective sulfonation. This process is facilitated by the formation of a stable Ru-C(aryl) σ bond, offering a novel route to sulfone derivatives with unique regioselectivity, highlighting the compound's role in synthetic chemistry (Saidi et al., 2011).

Synthesis of Heterocyclic Compounds

The synthesis of novel thiazole, pyridone, pyrazole, chromene, hydrazone derivatives bearing a sulfonamide moiety from 2-cyanoacetamide showcases the compound's application in generating a wide range of biologically active heterocycles. This underscores the role of sulfonyl chloride derivatives in the development of antimicrobial agents, illustrating their importance in medicinal chemistry (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Ionic Liquid and Catalyst Applications

The use of sulfonic acid functionalized pyridinium chloride as an ionic liquid and catalyst for synthesizing tetrahydrobenzo[b]pyran derivatives via a one-pot condensation reaction demonstrates the application of sulfonyl chloride derivatives in green chemistry. This approach offers an environmentally friendly alternative for conducting solvent-free reactions, emphasizing the compound's role in sustainable chemical processes (Zolfigol et al., 2015).

Antioxidant Screening

The utilization of 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)acryloyl chloride in the synthesis of pyrazole-based heterocycles and their subsequent screening for antioxidant activity exemplifies the compound's application in discovering new antioxidant agents. This research contributes to the broader understanding of the antioxidant potential of sulfonyl chloride derivatives (Sallam, Elgubbi, & El‐Helw, 2020).

properties

IUPAC Name

2-cyano-2-(oxan-4-yl)ethanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClNO3S/c9-14(11,12)6-8(5-10)7-1-3-13-4-2-7/h7-8H,1-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZEZYPKLXCTLQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(CS(=O)(=O)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-2-(oxan-4-yl)ethane-1-sulfonyl chloride

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